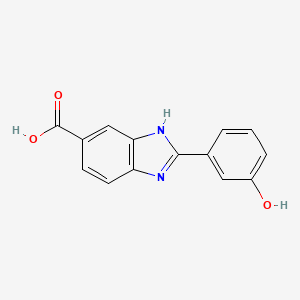

2-(3-羟基苯基)-3H-苯并咪唑-5-羧酸

描述

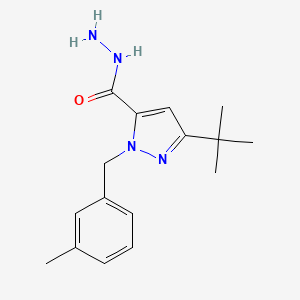

The compound is a derivative of benzimidazole and phenylacetic acid, both of which are common structures in medicinal chemistry . Benzimidazoles are heterocyclic aromatic organic compounds, and phenylacetic acids are a type of aromatic carboxylic acid. The hydroxyphenyl group suggests the presence of a phenol, which is an aromatic compound with a hydroxyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or coupling reactions . For example, Suzuki-Miyaura coupling is a common method used for creating carbon-carbon bonds .Molecular Structure Analysis

The molecular structure of this compound likely includes a benzimidazole ring, a phenyl ring, and a carboxylic acid group . The exact structure would depend on the positions of these groups relative to each other.Chemical Reactions Analysis

The compound, being a derivative of benzimidazole and phenylacetic acid, might undergo reactions typical for these classes of compounds . This could include electrophilic aromatic substitution, nucleophilic substitution, or reactions at the carboxylic acid group .科学研究应用

Comprehensive Analysis of 2-(3-Hydroxyphenyl)-3H-Benzimidazole-5-Carboxylic Acid Applications:

Pharmaceutical Research

Benzimidazole derivatives are known for their wide range of pharmaceutical applications. They exhibit properties that make them suitable for developing anticancer, antihypertensive, antiviral, antifungal, anti-HIV, anticonvulsant, and antidiabetic medications . The hydroxyphenyl group in the compound could potentially enhance these properties, making it a candidate for drug discovery and development.

Materials Chemistry

These compounds have been used in materials chemistry due to their stability and versatile chemical properties. They can be incorporated into materials that require specific characteristics such as increased durability or enhanced conductivity .

Electronics and Technology

In the field of electronics, benzimidazole derivatives are utilized for their semiconducting properties and can be part of the development of electronic components like diodes or transistors .

Dyes and Pigments

The structural framework of benzimidazole derivatives makes them suitable for use in dyes and pigments. Their ability to absorb certain wavelengths of light can be harnessed in creating colorants with specific properties .

Agriculture

Benzimidazole derivatives have applications in agriculture, possibly as fungicides or growth regulators due to their biological activity .

Chemosensing

These compounds can be engineered to react to specific chemical stimuli, making them useful in chemosensing applications for detecting environmental pollutants or hazardous substances .

Corrosion Science

In corrosion science, benzimidazole derivatives are used as inhibitors to protect metals from corrosion, which is crucial in extending the lifespan of metal structures and components .

Supramolecular Chemistry

They are also involved in supramolecular chemistry where they form assemblies with unique properties that can be applied in various fields such as nanocontainers or liquid crystals .

未来方向

作用机制

Target of Action

This compound is a derivative of benzimidazole, a class of compounds known for their wide range of biological activities . .

Mode of Action

The mode of action of 2-(3-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid is currently unknown due to the lack of specific studies on this compound. Benzimidazole derivatives are known to interact with various biological targets, but the specific interactions of this compound need further investigation .

Biochemical Pathways

It’s worth noting that phenolic compounds, such as this one, are known to undergo several reactions such as glucuronidation, sulfonation, and methylation .

Pharmacokinetics

Phenolic compounds are known to be modified upon consumption to form new compounds with potential health benefits . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid. Factors such as pH, temperature, and the presence of other compounds can affect the stability and activity of this compound . .

属性

IUPAC Name |

2-(3-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-10-3-1-2-8(6-10)13-15-11-5-4-9(14(18)19)7-12(11)16-13/h1-7,17H,(H,15,16)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOFWYFYRJAFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364198 | |

| Record name | 2-(3-Hydroxyphenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid | |

CAS RN |

550300-30-6 | |

| Record name | 2-(3-Hydroxyphenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzyl-5-[(5-bromofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1607981.png)

![Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate](/img/structure/B1607984.png)

![N-[5-(2-methylpropyl)-4-oxo-1,3-dioxan-5-yl]benzamide](/img/structure/B1607995.png)

![2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide](/img/structure/B1608001.png)

![6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1608003.png)